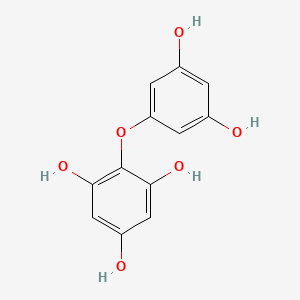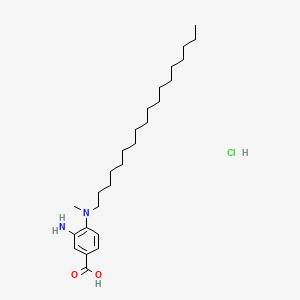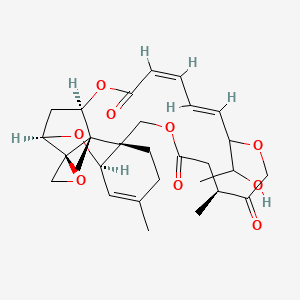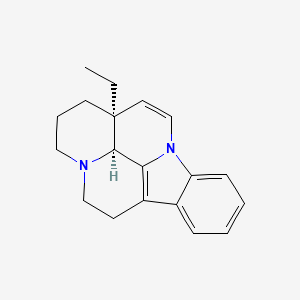
Diphlorethol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphlorethol is a phlorotannin found in the brown alga Cystophora retroflexa. It belongs to the phlorethols class of phlorotannins due to the ether bond that connects its two phloroglucinol units . Phlorotannins are a group of tannins unique to brown algae and are known for their diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diphlorethol involves the oxidative coupling of phloroglucinol units. This process can be achieved through various methods, including enzymatic and chemical oxidation. The reaction conditions typically involve the use of oxidizing agents such as ferric chloride or hydrogen peroxide under controlled pH and temperature .
Industrial Production Methods
Industrial production of this compound is primarily based on the extraction from brown algae. The extraction process involves solvent extraction followed by chromatographic purification to isolate this compound from other phlorotannins . The high structural diversity of phlorotannins requires precise chromatographic techniques to achieve pure compounds.
Análisis De Reacciones Químicas
Types of Reactions
Diphlorethol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: This compound can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ferric chloride and hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .
Aplicaciones Científicas De Investigación
Diphlorethol has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the properties and reactions of phlorotannins.
Biology: Investigated for its antioxidant and antibacterial properties.
Medicine: Explored for potential therapeutic applications, including antiviral activity against SARS-CoV-2.
Industry: Utilized in the development of natural antioxidants and preservatives for food and cosmetic products.
Mecanismo De Acción
The mechanism of action of diphlorethol involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant activity, scavenging free radicals and reducing oxidative stress . This compound also interacts with bacterial cell membranes, disrupting their integrity and leading to antibacterial effects .
Comparación Con Compuestos Similares
Similar Compounds
Difucol: Another phlorotannin with similar antioxidant properties.
Trifuhalol: Known for its antiviral activity.
Phlorofucofuroeckol: Exhibits strong antibacterial effects.
Uniqueness
Diphlorethol is unique due to its specific structure, which includes an ether bond connecting two phloroglucinol units. This structure contributes to its distinct biological activities and makes it a valuable compound for various applications .
Propiedades
Número CAS |
61237-21-6 |
|---|---|
Fórmula molecular |
C12H10O6 |
Peso molecular |
250.20 g/mol |
Nombre IUPAC |
2-(3,5-dihydroxyphenoxy)benzene-1,3,5-triol |
InChI |
InChI=1S/C12H10O6/c13-6-1-7(14)3-9(2-6)18-12-10(16)4-8(15)5-11(12)17/h1-5,13-17H |
Clave InChI |
RUMGQPPKMHUYEF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1O)OC2=C(C=C(C=C2O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-[3,5-Di-tert-butyl-2-(2,2-difluoroethoxy)phenyl]-3-methylocta-2,4,6-trienoic acid](/img/structure/B12712322.png)
![[(3S,3aR,6S,6aS)-3-[4-[3-(6,7-dimethylbenzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12712330.png)






![2-Naphthalenecarboxamide, 1,4-dihydroxy-N-[2-(tetradecyloxy)phenyl]-](/img/structure/B12712380.png)
